

An In-depth Technical Guide to the Molecular Structure of Allyltriphenylphosphonium Chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Allyltriphenylphosphonium chloride*

Cat. No.: B092311

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyltriphenylphosphonium chloride is a quaternary phosphonium salt widely utilized in organic synthesis, most notably as a precursor to the corresponding ylide for the Wittig reaction. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and spectroscopic signature. Detailed experimental protocols for its synthesis and a representative application in olefination reactions are presented. Furthermore, the underlying mechanism of its action in the Wittig reaction is illustrated through a logical workflow diagram. This document is intended to serve as a core resource for researchers employing this versatile reagent.

Chemical Identity and Physical Properties

Allyltriphenylphosphonium chloride is an organic salt consisting of a positively charged allyltriphenylphosphonium cation and a chloride anion. The central phosphorus atom is bonded to three phenyl groups and one allyl group, resulting in a tetrahedral geometry.

Table 1: Chemical Identifiers and Physical Properties of **Allyltriphenylphosphonium Chloride**

Property	Value	Reference
IUPAC Name	triphenyl(prop-2-en-1-yl)phosphonium chloride	[1]
Synonyms	Allyl(triphenyl)phosphonium chloride, 2-Propenyltriphenylphosphonium chloride	[1]
CAS Number	18480-23-4	[1]
Molecular Formula	C ₂₁ H ₂₀ ClP	[1]
Molecular Weight	338.82 g/mol	[1]
Appearance	White to pale cream powder	[2]
Melting Point	227-229 °C	[2]
SMILES	C=CC--INVALID-LINK-- (C2=CC=CC=C2)C3=CC=CC= C3.[Cl-]	[1]
InChIKey	FKMJROWWQOJRJX- UHFFFAOYSA-M	[1]

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and purity assessment of **Allyltriphenylphosphonium chloride**. The following data have been reported in deuterated chloroform (CDCl₃).

Table 2: NMR Spectroscopic Data for **Allyltriphenylphosphonium Chloride** in CDCl₃

Nucleus	Chemical Shift (δ) in ppm	Description	Reference
^1H NMR	7.83 - 7.61	(m, 15H, Phenyl protons)	[3][4]
	5.73 - 5.61	(m, 1H, -CH=)	[3][4]
	5.55 - 5.30	(m, 2H, =CH ₂)	[3][4]
	4.74	(dd, 2H, -CH ₂ -P)	[3][4]
^{13}C NMR	135.1	(d, Phenyl C)	[3]
	134.0	(d, Phenyl C)	[3]
	130.4	(d, Phenyl C)	[3]
	126.3	(d, -CH=)	[3]
	123.3	(d, =CH ₂)	[3]
	118.4	(d, Phenyl C, ipso)	[3]
	28.9	(d, -CH ₂ -P)	[3]
^{31}P NMR	21.15	(s)	[3]

Infrared (IR) Spectroscopy: The IR spectrum of **Allyltriphenylphosphonium chloride**, typically recorded as a KBr wafer, displays characteristic absorption bands.[1] Key peaks include C-H stretching from the aromatic and allyl groups, C=C stretching of the phenyl and vinyl groups, and P-C vibrations.

Molecular Structure and Bonding

While specific single-crystal X-ray diffraction data for **Allyltriphenylphosphonium chloride** is not readily available in the public domain, the molecular structure can be inferred from its constituent parts and data from analogous compounds. The central phosphorus atom is sp^3 hybridized, leading to a tetrahedral arrangement with the three phenyl rings and the allyl group. The P-C bond lengths are expected to be in the range of 1.79-1.92 Å, based on studies of similar phosphonium salts.[5] The positive charge is formally located on the phosphorus atom and is balanced by the chloride counter-ion.

Experimental Protocols

Synthesis of Allyltriphenylphosphonium Chloride

This protocol describes the synthesis via an S_N2 reaction between triphenylphosphine and allyl chloride.[\[6\]](#)[\[7\]](#)

Materials:

- Triphenylphosphine (PPh_3)
- Allyl chloride ($\text{CH}_2=\text{CHCH}_2\text{Cl}$)
- Anhydrous toluene
- Diethyl ether

Procedure:

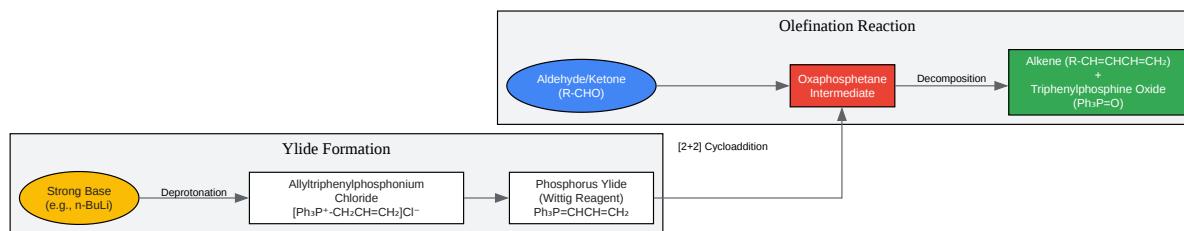
- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1 equivalent) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).
- Add allyl chloride (1.1 equivalents) to the solution dropwise at room temperature.
- Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by TLC.
- Upon completion, cool the mixture to room temperature. The product often precipitates as a white solid.
- If precipitation is incomplete, the volume of toluene can be reduced under vacuum, and the product can be precipitated by the addition of diethyl ether.
- Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield **Allyltriphenylphosphonium chloride**.

Representative Wittig Reaction using Allyltriphenylphosphonium Chloride

This protocol outlines the olefination of an aldehyde (e.g., benzaldehyde) using the ylide generated from **Allyltriphenylphosphonium chloride**.^{[8][9]}

Materials:

- **Allyltriphenylphosphonium chloride**
- A strong base (e.g., n-butyllithium in hexane or sodium hydride)
- Anhydrous tetrahydrofuran (THF)
- Benzaldehyde
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Dichloromethane or diethyl ether for extraction
- Anhydrous magnesium sulfate (MgSO₄)


Procedure:

- Ylide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend **Allyltriphenylphosphonium chloride** (1 equivalent) in anhydrous THF.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add a strong base (1 equivalent, e.g., n-butyllithium) dropwise. The formation of the ylide is indicated by the appearance of a characteristic color (often orange or deep red). Allow the mixture to stir at this temperature for 30-60 minutes.
- Olefination: Cool the ylide solution to -78 °C (dry ice/acetone bath).
- Add a solution of benzaldehyde (1 equivalent) in anhydrous THF dropwise.

- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours.
- Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
- Transfer the mixture to a separatory funnel and extract with dichloromethane or diethyl ether (3x volume).
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
- Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the corresponding alkene (1-phenyl-1,3-butadiene) and triphenylphosphine oxide as a byproduct.

Reaction Mechanism Visualization

The Wittig reaction is a powerful method for alkene synthesis. The process begins with the deprotonation of the phosphonium salt to form a phosphorus ylide, which then reacts with a carbonyl compound.

[Click to download full resolution via product page](#)

Caption: Workflow of the Wittig reaction using an allylphosphonium salt.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Allyltriphenylphosphonium chloride | C21H20ClP | CID 2734120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Allyl(triphenyl)phosphonium chloride | CAS#:18480-23-4 | Chemsoc [chemsrc.com]
- 3. rsc.org [rsc.org]
- 4. Allyl triphenylphosphonium chloride(18480-23-4) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 7. 2.8 The Wittig Reaction – Organic Chemistry II [kpu.pressbooks.pub]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. www1.udel.edu [www1.udel.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure of Allyltriphenylphosphonium Chloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b092311#molecular-structure-of-allyltriphenylphosphonium-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com